![molecular formula C18H16N4O5S B4541515 N-(4-methoxy-2-nitrophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4541515.png)

N-(4-methoxy-2-nitrophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Descripción general

Descripción

The compound belongs to a class of compounds that exhibit a variety of biological activities, including antibacterial, antifungal, antitubercular, and anticancer activities, among others. These activities are attributed to the presence of quinazolinone rings in their structure, which are known for their diverse pharmacological properties (Osarumwense Peter Osarodion, 2023).

Synthesis Analysis

The synthesis process of quinazolinone derivatives often involves cyclization reactions and modifications of the acetamido group. A variety of synthetic routes are employed, depending on the desired substitutions and functional groups. For instance, one method includes the reaction of methyl anthranilate with N-substituted dithiocarbamic acid in ethanol, followed by reflux and re-precipitation to achieve the targeted compound (Osarumwense Peter Osarodion, 2023).

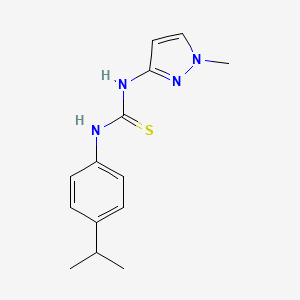

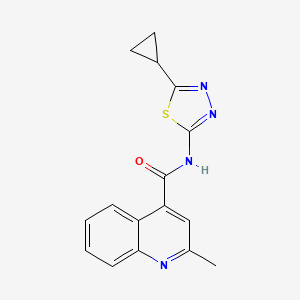

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including bond lengths and angles, often demonstrates a nearly planar conformation. This planarity contributes to the compound's ability to form stable intramolecular hydrogen bonds, enhancing its biological activity. The structure-activity relationship (SAR) analysis is crucial for understanding the impact of various substitutions on the compound's pharmacological properties (Yong-hong Wen, H. Wen, Xue-mei Li, Lili Xu, Shusheng Zhang, 2006).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, depending on their functional groups. For example, the reaction of quinazolinone with different electrophiles can yield a new class of compounds with potential H1-antihistaminic agents. The synthesis routes and reactions contribute to the diversity of biological activities exhibited by these compounds (V. Alagarsamy, H. Sharma, P. Parthiban, J. C. Singh, S. Murugan, V. Solomon, 2009).

Propiedades

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S/c1-21-17(24)12-5-3-4-6-13(12)20-18(21)28-10-16(23)19-14-8-7-11(27-2)9-15(14)22(25)26/h3-9H,10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFLFPFJKQYLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-2-nitrophenyl)-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dichlorophenyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4541449.png)

![2-{4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4541460.png)

![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4541464.png)

![N-[1-(4-ethylphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4541472.png)

![7-[({4-allyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4541477.png)

![1-benzyl-4-[(4-chloro-3-methylphenoxy)acetyl]piperazine](/img/structure/B4541489.png)

![1-benzyl-3-[(2-hydroxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4541494.png)

![N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride](/img/structure/B4541497.png)

![6-(2-furyl)-2-(2-pyridinylmethyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4541504.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4541512.png)

![1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-5-one](/img/structure/B4541523.png)

![2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B4541530.png)